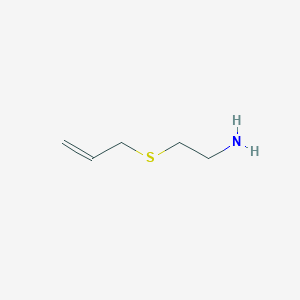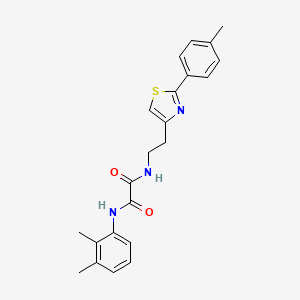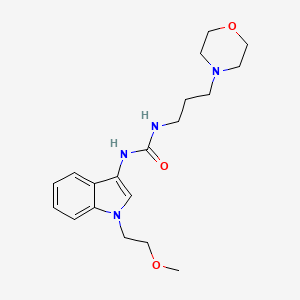
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Biochemical Evaluation
- A study by Vidaluc et al. (1995) involved the synthesis of a series of compounds, including ones structurally related to the specified compound, to assess their antiacetylcholinesterase activity. This research highlights the importance of optimizing spacer length and conformational flexibility in designing potent inhibitors (Vidaluc et al., 1995).
Anticancer Properties
- Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, including structural analogs of the specified compound, and evaluated their antiproliferative effects against various cancer cell lines. This study emphasizes the potential of these compounds in developing new cancer therapies (Perković et al., 2016).
Inhibition of Kinase Activity
- Chen et al. (2010) conducted a study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, which shares structural similarities with the mentioned compound. This research contributes to understanding the role of stereochemistry in the efficacy of kinase inhibitors (Chen et al., 2010).
Applications in Lung Cancer Treatment
- A study by Gil et al. (2021) on a phenoxypyrimidine urea derivative, structurally related to the specified compound, found that it induced apoptosis in non-small cell lung cancer cells, highlighting its potential as a therapeutic agent (Gil et al., 2021).
Antimicrobial Activity
- Zhi et al. (2005) synthesized and evaluated the antimicrobial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related to the specified compound. This research provides insights into the development of new antimicrobial agents (Zhi et al., 2005).
Analytical Applications
- Akiyama et al. (1991) utilized methoxy(3-morpholinopropyl)silanediyl modified silica gel, structurally related to the specified compound, for the chromatographic determination of components in eye lotion. This study showcases the utility of such compounds in analytical chemistry (Akiyama et al., 1991).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-25-12-11-23-15-17(16-5-2-3-6-18(16)23)21-19(24)20-7-4-8-22-9-13-26-14-10-22/h2-3,5-6,15H,4,7-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTDQTSEUNEYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

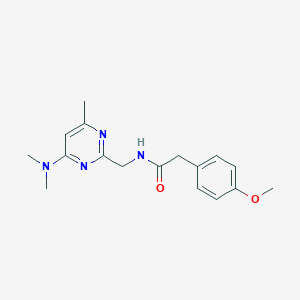
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

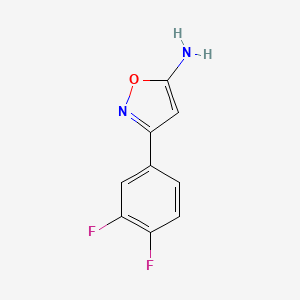
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)
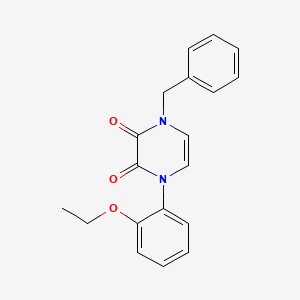
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)
